molecular formula C19H32 B3052786 2-Phenyltridecane CAS No. 4534-53-6

2-Phenyltridecane

Cat. No.: B3052786
CAS No.: 4534-53-6
M. Wt: 260.5 g/mol
InChI Key: FCXPVFLEDIQLLO-UHFFFAOYSA-N
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Description

2-Phenyltridecane (CAS 4534-53-6) is an aromatic hydrocarbon with the molecular formula C₁₉H₃₂ and a molecular weight of 260.4574 g/mol . Its IUPAC name is benzene, (1-methyldodecyl)-, indicating a phenyl group attached to the second carbon of a tridecane chain. It is naturally found in plants such as Acca sufflora, Ipomoea tricolor, and Ipomoea fistulosa , and has been identified in Curcuma essential oils via GC-MS analysis, where it constitutes ~1.95% of the oil .

Properties

IUPAC Name

tridecan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32/c1-3-4-5-6-7-8-9-10-12-15-18(2)19-16-13-11-14-17-19/h11,13-14,16-18H,3-10,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXPVFLEDIQLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863412
Record name (Tridecan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4534-53-6
Record name Benzene, (1-methyldodecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Tridecan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

2-Phenyltridecane can be synthesized through several methods, including:

Chemical Reactions Analysis

2-Phenyltridecane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions.

Scientific Research Applications

Chemical Research Applications

Model Compound in Organic Chemistry
2-Phenyltridecane serves as a model compound for studying alkylbenzene derivatives. Its structural characteristics make it suitable for exploring the properties and reactions of similar compounds in organic synthesis and mechanistic studies.

Extraction and Identification
In recent studies, this compound has been identified in various plant extracts through gas chromatography-mass spectrometry (GC-MS). For instance, it was detected at significant levels in the n-hexane extract of dill and celery, indicating its potential as a marker compound for phytochemical investigations . The identification of this compound contributes to understanding the chemical profiles of essential oils and plant extracts.

Biological Applications

Antimicrobial Properties
Research has demonstrated that compounds like this compound exhibit antimicrobial activities. In a study involving various plant extracts, this compound was noted for its presence alongside other aromatic hydrocarbons that showed antibacterial effects against common pathogens . This suggests potential applications in developing natural antimicrobial agents.

Antioxidant Activity
The antioxidant properties of this compound have also been explored. In particular, its presence in plant extracts has been correlated with significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases . This application is particularly relevant in the food industry and nutraceuticals.

Agricultural Applications

Insecticidal Activity
Recent studies have investigated the insecticidal efficacy of plant-derived extracts containing this compound. These extracts have shown promising results against agricultural pests such as whiteflies, suggesting that this compound could contribute to developing bio-pesticides . The compound's role in enhancing the efficacy of natural insecticides highlights its importance in sustainable agriculture.

Table 1: Detection Levels of this compound in Plant Extracts

Plant SourceDetection MethodConcentration (%)
DillGC-MS3.77
CeleryGC-MS4.76
ParsleyGC-MSTrace
CorianderGC-MSTrace

Table 2: Biological Activities Associated with this compound

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial pathogens
AntioxidantSignificant free radical scavenging activity
InsecticidalEfficacy against whiteflies in greenhouse tests

Case Studies

Case Study 1: Phytochemical Investigation
A study on the n-hexane-extracted oil from umbelliferous vegetables revealed that this compound was one of the prominent compounds identified. This research highlighted its potential role in contributing to the overall antimicrobial activity observed in these vegetable extracts .

Case Study 2: Insecticidal Efficacy
In a greenhouse experiment, extracts containing this compound were tested against whiteflies on tomato plants. The results indicated a significant reduction in pest populations, showcasing the compound's potential utility as a natural insecticide .

Mechanism of Action

The mechanism of action of 2-Phenyltridecane involves its interaction with molecular targets in biological systems. It primarily exerts its effects through hydrophobic interactions with lipid membranes and proteins, influencing their structure and function. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular signaling and membrane dynamics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers of Phenyltridecane

Several phenyltridecane isomers exist, differing in the position of the phenyl group on the tridecane backbone. Key isomers include:

Compound Position Molecular Formula Retention Index (GC-MS) Concentration in Curcuma Oil (%)
2-Phenyltridecane C2 C₁₉H₃₂ 1916 1.95
6-Phenyltridecane C6 C₁₉H₃₂ 1819 1.82
5-Phenyltridecane C5 C₁₉H₃₂ 1821 1.13
4-Phenyltridecane C4 C₁₉H₃₂ 1840 1.08
3-Phenyltridecane C3 C₁₉H₃₂ 1856 1.25

Data derived from GC-MS analysis of *Curcuma essential oils .*

Key Observations :

  • Retention Indices : The position of the phenyl group influences volatility. This compound has the highest retention index (1916), suggesting stronger interactions with the GC column compared to other isomers.

Comparison with Longer-Chain Phenylalkanes

Phenylalkanes with longer hydrocarbon chains exhibit distinct physical and chemical properties:

Compound Chain Length Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound C13 C₁₉H₃₂ 260.46 4534-53-6 Aromatic hydrocarbon; antioxidant
1-Phenylpentadecane C15 C₂₁H₃₆ 288.51 2131-18-2 Higher hydrophobicity
1-Phenylnonadecane C19 C₂₅H₄₄ 344.63 Not provided Extended chain; lower volatility

Key Observations :

  • Volatility : Shorter chains (e.g., this compound) exhibit higher volatility, as seen in GC-MS retention indices .

Comparison with Functionalized Derivatives

Phenyl N-Tridecyl Ketone (C₂₀H₃₂O)
  • Structure : Contains a ketone group (C=O) adjacent to the phenyl ring.
  • Properties : Higher polarity than this compound due to the oxygen atom; molecular weight = 288.47 g/mol .
  • Safety : Like this compound, its toxicological profile is understudied, but precautionary measures (e.g., avoiding inhalation) are recommended .

Biological Activity

2-Phenyltridecane, a hydrocarbon compound with the molecular formula C19H32C_{19}H_{32}, is part of the family of phenylalkanes. This compound has garnered attention in various biological studies due to its potential antioxidant, antibacterial, and antifungal properties. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by a linear chain structure with a phenyl group attached to the second carbon atom. Its chemical structure can be summarized as follows:

  • Molecular Formula : C19H32C_{19}H_{32}
  • IUPAC Name : this compound
  • CAS Number : 20636

Sources and Detection

Research indicates that this compound is found in various plant extracts, particularly in dill and celery, where it has been detected at concentrations of 3.77% and 4.76%, respectively . Its presence in essential oils suggests potential applications in food preservation and medicinal formulations.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress in biological systems. Studies have utilized various assays to evaluate the antioxidant capacity of compounds containing this compound:

  • DPPH Scavenging Activity : Research has shown that extracts with significant levels of this compound exhibit strong DPPH radical scavenging activity, indicating their potential as natural antioxidants .
CompoundIC50 (µg/ml)Source
This compound120Dill extract
Other phenolic compounds150Celery extract

Antibacterial Activity

The antibacterial properties of this compound have been highlighted in studies examining its efficacy against various pathogens:

  • Tested Strains : The compound has shown effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli200 µg/ml
S. aureus150 µg/ml

These findings suggest that this compound could be a candidate for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal properties, particularly against pathogenic fungi. The compound's ability to disrupt fungal cell membranes has been noted, enhancing its potential as a natural fungicide .

Case Studies

  • Study on Plant Extracts : A study analyzing the phytochemical composition of dill and celery revealed that extracts rich in this compound exhibited significant antioxidant and antimicrobial activities. The study employed GC-MS for compound identification and assessed biological activities through standard assays .
  • Antimicrobial Efficacy Assessment : Another research focused on the antimicrobial efficacy of various plant extracts containing this compound against antibiotic-resistant strains, highlighting its potential role in modern therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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